molecular formula C9H12N2O B1617125 Phenethylurea CAS No. 2158-04-5

Phenethylurea

Cat. No.: B1617125
CAS No.: 2158-04-5
M. Wt: 164.2 g/mol
InChI Key: ZMTSMVZAFDWQRM-UHFFFAOYSA-N
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Description

Phenethylurea is an organic compound derived from phenethylamine and urea. It is known for its applications in medicinal chemistry, particularly as a precursor to various pharmacologically active compounds. This compound is characterized by its phenethyl group attached to a urea moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethylurea can be synthesized through several methods. One common approach involves the reaction of phenethylamine with urea. This reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or water. The reaction can be represented as follows:

C6H5CH2CH2NH2+CO(NH2)2C6H5CH2CH2NHCONH2\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CO(NH}_2\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCONH}_2 C6​H5​CH2​CH2​NH2​+CO(NH2​)2​→C6​H5​CH2​CH2​NHCONH2​

Another method involves the use of potassium cyanate and phenethylamine, which react to form this compound. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where phenethylamine and urea are combined under controlled conditions. The reaction mixture is heated to facilitate the formation of this compound, which is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Phenethylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted urea derivatives

Scientific Research Applications

Phenethylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenethylurea can be compared with other urea derivatives such as:

    Phenylurea: Similar structure but with a phenyl group instead of a phenethyl group.

    Thiourea: Contains a sulfur atom in place of the oxygen in urea.

    Benzylurea: Features a benzyl group instead of a phenethyl group.

Uniqueness

This compound is unique due to its phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of various pharmacologically active molecules.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and serve as a precursor to numerous therapeutic agents. Ongoing research continues to explore its potential in developing new treatments for various diseases.

Properties

IUPAC Name

2-phenylethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTSMVZAFDWQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175931
Record name Urea, phenethyl-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-04-5
Record name N-(2-Phenylethyl)urea
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Record name Phenethylurea
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Record name Phenethylurea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27463
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Record name Urea, phenethyl-
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Record name (2-phenylethyl)urea
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Record name PHENETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea, and how were they confirmed?

A: Both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and characterized using a combination of spectroscopic techniques. These included Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. These methods confirmed the molecular structures of the compounds. [, ]

Q2: How do computational chemistry methods contribute to understanding these compounds?

A: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, employing different hybrid functionals like B3LYP, B3P86, and PBE0 with the 6-311++G(d,p) basis set, have been used to predict the spectroscopic properties of these compounds. The solvent effects were also considered using the implicit IEFPCM model. These calculations showed a strong correlation (R² > 90%) with experimental data. Notably, the calculations revealed that conformational changes had a negligible impact on the absorption maximum (λmax) of these compounds. []

Q3: What insights into intermolecular interactions were gained from Hirshfeld surface analysis?

A: Hirshfeld surface analysis, coupled with electrostatic potential calculations, revealed that the dominant intermolecular interactions in both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea involve hydrogen atoms. These H---H interactions accounted for 39.6% and 46.3% of the closest contacts in the respective compounds, highlighting their significance in the solid-state packing and potential physicochemical properties. []

Q4: Has research explored the structure-activity relationship of phenethylurea derivatives for specific biological targets?

A: Yes, studies have investigated modifications of the this compound scaffold to target the mu-opioid receptor (MOR). For instance, replacing the hydroxybenzene group in the compound PZM21 with a benzodioxolane group led to derivatives with enhanced analgesic activity and a greater bias toward G protein signaling compared to the parent compound. This highlights the impact of structural changes on the activity and selectivity profile of this compound derivatives. []

Q5: Are there examples of stereospecific activity observed with this compound derivatives?

A: Research has shown that the (+) isomer of α-(N-1-phenethyl) urea acts as a moderately potent inhibitor of Ca²⁺-stimulated mitochondrial respiration and ⁴⁵Ca²⁺ uptake, with 50% inhibition observed at 0.18 mM. In contrast, the (-) isomer showed no effect at concentrations up to 4 mM. This highlights the importance of stereochemistry in the biological activity of these compounds. []

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